1-(4-Ethylphenyl)ethanamine hydrochloride
Description
Significance in Organic Synthesis and Chemical Research
In the field of organic synthesis, 1-(4-Ethylphenyl)ethanamine (B116099) hydrochloride serves as a versatile intermediate. Primary amines are fundamental reactants in a wide array of chemical transformations, including the formation of amides, imines, and sulfonamides, and participation in various coupling reactions. The presence of the ethylphenyl group allows for further functionalization, making it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.
Its significance lies in its ability to introduce a specific ethyl-substituted aromatic ring and a chiral amine center into a target molecule. This dual functionality is crucial for researchers aiming to synthesize compounds with precise structural and stereochemical requirements. The hydrochloride form ensures that the amine is protected and stable, often improving its solubility in certain solvents and making it easier to handle and store compared to the more reactive freebase.
Role as a Chiral Building Block in Advanced Synthesis
The most critical role of 1-(4-Ethylphenyl)ethanamine hydrochloride in advanced synthesis is as a chiral building block. researchgate.netrsc.org Chiral amines are indispensable in medicinal chemistry, as the biological activity of many pharmaceutical compounds is dependent on their stereochemistry. nih.govrsc.org The interaction between a drug and its biological target is often highly specific, requiring a precise three-dimensional arrangement of atoms.
As this compound can be sourced in its enantiomerically pure forms—(R)-1-(4-Ethylphenyl)ethanamine hydrochloride and (S)-1-(4-Ethylphenyl)ethanamine hydrochloride—it provides chemists with direct access to the desired stereoisomer without the need for complex resolution or asymmetric synthesis steps later in the synthetic sequence. nih.govgoogle.com This direct approach is highly efficient, saving time and resources. The use of such enantiopure building blocks is a key strategy in the synthesis of single-enantiomer drugs, which is increasingly mandated by regulatory agencies to ensure greater efficacy and minimize potential side effects. nih.gov
Overview of Current Research Trajectories and Challenges
Current research involving chiral primary amines like 1-(4-Ethylphenyl)ethanamine is largely focused on developing more efficient, sustainable, and cost-effective synthetic methods. scirea.orggoogle.com The asymmetric synthesis of these amines is a primary goal, aiming to produce single enantiomers directly without resolving a racemic mixture. researchgate.netrsc.org
Research Trajectories:
Biocatalysis: A significant trend is the use of enzymes, such as transaminases and reductive aminases, to catalyze the asymmetric synthesis of primary amines. nih.govrsc.orgnih.gov These biocatalytic methods offer high enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions (aqueous solutions, ambient temperatures), presenting a sustainable alternative to traditional chemical methods. nih.gov
Chemocatalysis: The development of novel metal-based catalysts, for instance, using ruthenium, is another active area. acs.org These methods, such as direct reductive amination, use simple ammonia (B1221849) sources and molecular hydrogen, representing a highly atom-economical approach to chiral amine synthesis. acs.org The goal is to create catalytic systems with broad substrate scope and high functional group tolerance.
Challenges:
Cost and Scalability: A major challenge remains the production cost and scalability of enantiomerically pure amines. scirea.org Traditional chemical resolution methods are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. nih.gov Furthermore, resolving agents can be expensive. google.com
Harsh Reagents and Conditions: Many conventional synthetic routes rely on hazardous reagents (e.g., borane, trichlorosilane) or expensive and rare transition metal catalysts (e.g., rhodium), which are not ideal for large-scale industrial production. google.comgoogle.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCRPRAEAGOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Innovations for 1 4 Ethylphenyl Ethanamine Hydrochloride
Established Synthetic Pathways
Traditional synthetic routes provide reliable, albeit sometimes lengthy, methods for the preparation of racemic 1-(4-ethylphenyl)ethanamine (B116099). These pathways typically begin with readily available aromatic precursors and involve well-understood chemical transformations.
A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, serves as a primary entry point for synthesizing the ketone precursor to 1-(4-ethylphenyl)ethanamine. byjus.comchemguide.co.uk This two-step sequence is a robust and widely applied method.
The first step involves the electrophilic acylation of ethylbenzene (B125841). wikipedia.org An acylating agent, typically acetyl chloride or acetic anhydride (B1165640), is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive acylium ion. byjus.comscience-revision.co.uk This electrophile then attacks the electron-rich ethylbenzene ring, preferentially at the para position due to steric hindrance from the ethyl group, to yield 1-(4-ethylphenyl)ethanone. chempedia.infonist.govnih.gov The resulting acyl group deactivates the aromatic ring, which conveniently prevents further acylation reactions. chemguide.co.uk
In the second step, the intermediate ketone, 1-(4-ethylphenyl)ethanone, is converted to the target amine via reductive amination. This transformation involves the reaction of the ketone with an ammonia (B1221849) source (such as ammonia or an ammonium (B1175870) salt) to form an imine intermediate, which is then reduced to the corresponding amine. The reduction can be achieved using various methods, including catalytic hydrogenation with hydrogen gas over a metal catalyst or by using metal hydride reagents. researchgate.net
Catalytic hydrogenation offers a versatile and efficient method for the synthesis of amines from ketone precursors. dtu.dk A common variation of this approach involves the initial conversion of the ketone, 1-(4-ethylphenyl)ethanone, into its corresponding oxime. This is achieved by reacting the ketone with hydroxylamine.
The subsequent hydrogenation of the C=N bond of the oxime yields the primary amine. acs.org This reduction is typically carried out using hydrogen gas and a heterogeneous catalyst. encyclopedia.pub The choice of catalyst can influence the reaction conditions and selectivity.
| Catalyst System | Substrate Type | Typical Conditions | Product |
| Palladium on Carbon (Pd/C) | Aromatic Oximes | H₂ (3 atm), Acetic Acid, H₂SO₄, 20-25°C | Primary Amine |
| Platinum(IV) oxide (PtO₂) | Aromatic Oximes | H₂ (3 atm), HCl, Room Temperature | Primary Amine/Hydroxylamine |
| Raney Nickel | Aliphatic/Aromatic Oximes | H₂ (20 atm), 80°C | Primary Amine |
This table presents generalized conditions for the hydrogenation of oximes based on established literature. encyclopedia.pub
Beyond the direct acylation of ethylbenzene, 1-(4-ethylphenyl)ethanamine can be constructed through more elaborate, multi-step sequences starting from different aromatic precursors. These routes offer flexibility in molecular design and can be adapted from established syntheses of structurally related amines. google.comgoogle.com For example, a synthetic plan could commence with 4-vinylstyrene (an isomer of ethylbenzene) or a related vinyl aromatic compound.
A representative, albeit less direct, pathway could involve:
Epoxidation: The vinyl group of a suitable aromatic precursor is converted to an epoxide using an oxidizing agent like a peroxy acid.
Aminolysis: The resulting epoxide is opened by a nucleophilic amine source, such as ammonia. This reaction typically occurs at the less sterically hindered carbon atom, yielding an amino alcohol.
Functional Group Manipulation: The hydroxyl group of the amino alcohol is then removed. This can be a multi-step process involving conversion to a good leaving group (e.g., a tosylate) followed by reduction.
While more complex, such pathways can be advantageous when the primary precursors for simpler routes are unavailable or when specific stereochemical outcomes are targeted through the use of chiral reagents in the intermediate steps.
Enantioselective Synthesis Strategies
The biological activity of chiral amines is often enantiomer-dependent. Therefore, methods that can selectively produce a single enantiomer—(R) or (S)—of 1-(4-ethylphenyl)ethanamine are of paramount importance. These strategies employ chiral catalysts or enzymes to control the stereochemistry of the amine-forming reaction.
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, providing high enantioselectivities and atom economy. chinesechemsoc.orgnih.gov This method relies on the hydrogenation of a prochiral imine, or a related derivative of 1-(4-ethylphenyl)ethanone, using a transition metal complexed with a chiral ligand. researchgate.netresearchgate.net
The process begins with the formation of an imine from 1-(4-ethylphenyl)ethanone and a suitable nitrogen source. This prochiral imine is then subjected to hydrogenation. The chiral catalyst, typically based on iridium, rhodium, or ruthenium, creates a chiral environment that forces the hydrogen molecule to add to a specific face of the carbon-nitrogen double bond. nih.govscispace.com This directed addition results in the formation of one enantiomer of the amine in excess. The efficiency and enantioselectivity of the reaction are highly dependent on the metal center, the structure of the chiral ligand, and the reaction conditions.
| Catalyst Class (Metal/Ligand Family) | Substrate Type | Achievable Enantiomeric Excess (ee) | Key Feature |
| Iridium / Chiral Phosphine-Amine-Phosphine | Dialkyl/Aryl-Alkyl Imines | High | Effective for sterically similar groups. chinesechemsoc.org |
| Ruthenium / Chiral Diamine | N-Aryl/N-Sulfonyl Imines | >95% | Widely used in transfer hydrogenation. scispace.com |
| Rhodium / Chiral Bisphosphine | N-Acyl Imines | >99% | High turnover numbers and enantioselectivity. |
This table summarizes the performance of catalyst classes in the asymmetric hydrogenation of imines, providing a general overview of their capabilities. chinesechemsoc.orgscispace.com
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis for producing chiral amines. mdpi.comacs.org ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. illinois.edudiva-portal.org
In this approach, 1-(4-ethylphenyl)ethanone serves as the prochiral ketone substrate. An appropriate ω-transaminase, either (R)-selective or (S)-selective, is chosen to produce the desired amine enantiomer. A low-cost, readily available amine, such as isopropylamine (B41738) or L-alanine, is used in stoichiometric excess as the amine donor. The reaction proceeds under mild aqueous conditions, often yielding the product with exceptionally high enantiomeric purity (>99% ee). researchgate.netmdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium. nih.gov To drive the reaction toward the product, various strategies are employed, including the use of a high concentration of the amine donor or the in-situ removal of the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine). nih.govsemanticscholar.org Protein engineering has also been instrumental in developing robust ω-TAs with improved activity towards bulky ketone substrates and tolerance to organic co-solvents. mdpi.com
| Enzyme Class | Ketone Substrate Type | Common Amine Donors | Key Conditions | Typical Conversion & Enantioselectivity |
| (S)-selective ω-Transaminase | Prochiral aryl-ketones | L-Alanine, Isopropylamine | Aqueous buffer, pH 7-9, 30-40°C | >90% conversion, >99% ee nih.gov |
| (R)-selective ω-Transaminase | Prochiral aryl-ketones | D-Alanine, Isopropylamine | Aqueous buffer, pH 7-9, 30-40°C | >90% conversion, >99% ee researchgate.net |
| Engineered ω-Transaminase | Bulky/Hindered ketones | Isopropylamine | Aqueous buffer with co-solvents (e.g., DMSO) | High conversion, >99% ee mdpi.com |
This table illustrates the general application and high efficiency of ω-transaminases in the asymmetric synthesis of chiral amines. researchgate.netmdpi.comnih.gov
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric synthesis, enabling a high degree of stereochemical control. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary's inherent chirality directs subsequent reactions to occur stereoselectively, leading to the preferential formation of one diastereomer over the other. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient.
Commonly used chiral auxiliaries for the synthesis of chiral amines include derivatives of amino alcohols, such as pseudoephedrine and norephedrine, and oxazolidinones. wikipedia.orgnih.gov For instance, in a process analogous to the synthesis of 1-(4-methoxyphenyl)ethylamine, 4-ethylacetophenone could be condensed with a chiral auxiliary like (1S,2R)-(+)-norephedrine to form a chiral imine. google.com The subsequent diastereoselective reduction of this imine would yield a diastereomerically enriched N-alkylethylamine. The final step involves the hydrogenolysis or oxidative cleavage of the auxiliary to release the desired enantiomerically enriched 1-(4-ethylphenyl)ethanamine. google.com
Another well-established class of auxiliaries is the Evans oxazolidinones. wikipedia.org A prochiral acyl chloride could be attached to an oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone. Subsequent alkylation would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. The resulting product can then be converted into the target amine through a series of steps, followed by cleavage of the auxiliary. google.com The choice of auxiliary and reaction conditions is critical for maximizing the diastereomeric excess (d.e.) of the product.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Type | Typical Application | Key Feature |
|---|---|---|---|
| Pseudoephedrine/Pseudoephenamine | Amino Alcohol Derivative | Diastereoselective alkylation of amide enolates. nih.gov | Forms crystalline amides; predictable stereochemical outcome. nih.gov |
| Norephedrine | Amino Alcohol Derivative | Formation and reduction of chiral imines. google.com | Used in the synthesis of related methoxy-substituted analogues. google.com |
| Evans Oxazolidinones | Heterocyclic | Diastereoselective alkylation of N-acylated derivatives. wikipedia.org | High levels of stereocontrol in forming carbon-carbon bonds. wikipedia.org |
| (S)-(-)-1-Phenylethylamine (α-PEA) | Chiral Amine | Can act as an auxiliary for stereoinduction in reductive amination. mdpi.com | Readily available and effective for creating other chiral amines. mdpi.com |
Synthesis of Related Substituted Ethanamine and Phenethylamine (B48288) Hydrochlorides
The synthetic routes developed for 1-(4-ethylphenyl)ethanamine hydrochloride are part of a broader field focused on substituted phenethylamines, a class of compounds with significant biological and pharmaceutical relevance. researchgate.netwikipedia.org The synthesis of these related compounds often involves similar chemical transformations, primarily focused on the introduction of substituents onto the phenyl ring or modifications of the ethylamine (B1201723) side chain. google.com
A common strategy for producing ring-substituted phenethylamine hydrochlorides involves a multi-step sequence starting from a simpler phenethylamine precursor. For example, the synthesis of p-nitrophenyl ethylamine hydrochloride can be achieved by first protecting the amino group of β-phenylethylamine, typically through acylation with an agent like acetic anhydride. google.com This protection prevents unwanted side reactions during the subsequent electrophilic aromatic substitution. The protected intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the para position of the phenyl ring. Finally, the protecting group is removed under acidic conditions, and the resulting amine is isolated as its hydrochloride salt. google.com
The structural diversity of this class is vast, encompassing compounds with various substituents on the phenyl ring (such as fluoro, chloro, bromo, methyl, and methoxy (B1213986) groups) and on the side chain (e.g., α-methyl groups as in amphetamine). wikipedia.orgnih.gov These syntheses provide a toolbox of reactions that can be adapted for specific targets. The final step in many of these preparations is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid. gavinpublishers.com The salt form often has improved crystallinity, stability, and handling properties compared to the free base.
Table 3: Synthesis of Substituted Phenethylamine Analogues
| Compound | Key Synthetic Step | Precursor | Reference |
|---|---|---|---|
| p-Nitrophenyl ethylamine HCl | Nitration of a protected precursor | β-Phenylethylamine | google.com |
| (S)-1-(4-chlorophenyl)ethylamine | Chemo-enzymatic resolution | Racemic 1-(4-chlorophenyl)ethylamine | mdpi.com |
| (S)-(-)-1-(4-methoxyphenyl) ethylamine | Chiral auxiliary-mediated reduction | 4-Methoxy acetophenone | google.com |
| Various phenethylamine derivatives | General synthetic methods | Substituted benzenes/phenylacetic acids | researchgate.netgoogle.com |
Process Optimization and Scalability Considerations in Synthesis
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization. The primary goals are to enhance safety, reduce costs, improve efficiency, and ensure product quality and consistency. For the synthesis of this compound and related compounds, several factors are critical.
Reagent and Catalyst Selection: The choice of reagents is paramount. For large-scale synthesis, hazardous, toxic, or expensive chemicals are avoided whenever possible. For instance, a process that avoids highly reactive and dangerous reagents like n-butyllithium (n-BuLi) or expensive chiral catalysts in favor of safer, more economical alternatives is highly desirable for commercial applications. google.com
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice can significantly impact yield and purity. google.com A robust process should be insensitive to minor fluctuations in these conditions. For example, methods that require cryogenic temperatures (-78°C) can be costly and difficult to implement on a large scale. google.com Processes that run at or near ambient temperature are generally preferred. Minimizing reaction times reduces operational costs and increases plant throughput. google.com
Impurity Profile and Purification: A significant challenge in scaling up is controlling the formation of byproducts and impurities. google.com Reaction conditions that generate multiple isomers (e.g., ortho- and meta-substituted products during a nitration intended for the para-position) are unfavorable for industrial production due to the complex purification steps required to remove them. google.com The development of efficient crystallization and isolation procedures is crucial for obtaining the final product with the required high purity.
Table 4: Key Considerations for Process Optimization and Scalability
| Consideration | Objective | Example Strategy |
|---|---|---|
| Safety | Minimize use of hazardous materials. | Replace n-BuLi with a safer base; avoid highly toxic reagents. google.com |
| Cost-Effectiveness | Reduce reagent and energy costs. | Avoid expensive chiral catalysts; optimize reactions to run at moderate temperatures. google.com |
| Efficiency | Maximize yield and throughput. | Optimize reaction times; select solvents that facilitate easy product isolation. google.com |
| Purity Control | Minimize byproduct formation. | Select reaction conditions with high regioselectivity and stereoselectivity to avoid complex purifications. google.com |
| Scalability | Ensure process is viable at large scale. | Favor crystallization over chromatography; ensure efficient heat transfer and mixing in large reactors. |
Iii. Chemical Reactivity and Mechanistic Investigations of 1 4 Ethylphenyl Ethanamine Hydrochloride
Fundamental Reaction Pathways
The primary amine functionality and the aromatic ring of 1-(4-ethylphenyl)ethanamine (B116099) are the principal sites of its chemical reactivity. These sites allow the compound to participate in oxidation, reduction, and nucleophilic substitution reactions. As a hydrochloride salt, its formation and behavior in solution are governed by acid-base equilibria.
The amine group of 1-(4-ethylphenyl)ethanamine is susceptible to oxidation. A common transformation involves the oxidation of the primary amine to an imine. This reaction typically requires a suitable oxidizing agent and can be a key step in various synthetic pathways. Furthermore, electrochemical studies on structurally related compounds, such as those with a hydroxyphenyl group, indicate that oxidation can proceed through the formation of reactive intermediates like p-quinone-imines. researchgate.net This suggests that under specific electrochemical conditions, the aromatic ring, activated by the amine substituent, could also participate in oxidative processes.
Table 1: Potential Oxidation Products of 1-(4-Ethylphenyl)ethanamine
| Reactant | Oxidizing Agent/Method | Major Product |
|---|---|---|
| 1-(4-Ethylphenyl)ethanamine | General Oxidizing Agent | 1-(4-Ethylphenyl)ethanimine |
While the amine group in 1-(4-ethylphenyl)ethanamine is in a reduced state, reduction reactions are more relevant to the synthesis of this compound or its derivatives. For instance, the corresponding imine, 1-(4-ethylphenyl)ethanimine, can be reduced to form the primary amine. google.com This is a common synthetic route for producing chiral amines. Additionally, the amine itself can be made to react with carbonyl compounds to form an intermediate imine, which is then reduced in a process known as reductive amination to yield secondary or tertiary amines. This pathway expands the synthetic utility of the parent amine.
The lone pair of electrons on the nitrogen atom of 1-(4-ethylphenyl)ethanamine makes it a competent nucleophile. chemguide.co.uk As a nucleophile, it can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds. A classic example is its reaction with halogenoalkanes. In this SN2 reaction, the amine displaces a halide ion from the alkyl halide. chemguide.co.uk This reaction can proceed in a stepwise fashion, initially forming a secondary amine, which can then react further with the halogenoalkane to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk
The aromatic ring of 1-(4-ethylphenyl)ethanamine is generally not reactive towards nucleophilic aromatic substitution (SNAr) unless it is activated by strong electron-withdrawing groups, which are absent in this molecule. nih.govyoutube.com Therefore, nucleophilic reactions predominantly involve the amine group.
Table 2: Products of Nucleophilic Substitution with Bromoethane
| Step | Reactants | Product | Product Class |
|---|---|---|---|
| 1 | 1-(4-Ethylphenyl)ethanamine + Bromoethane | N-Ethyl-1-(4-ethylphenyl)ethanamine | Secondary Amine |
| 2 | N-Ethyl-1-(4-ethylphenyl)ethanamine + Bromoethane | N,N-Diethyl-1-(4-ethylphenyl)ethanamine | Tertiary Amine |
1-(4-Ethylphenyl)ethanamine is a basic compound due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, 1-(4-ethylphenyl)ethanamine hydrochloride. This is an acid-base reaction where the amine acts as a Brønsted-Lowry base, accepting a proton from the acid.
The formation of a stable salt is generally expected when the pKa difference between the protonated base (the amine) and the acid is greater than two or three units. nih.gov The equilibrium for this reaction lies far to the right, favoring the formation of the salt. The resulting hydrochloride salt is typically a crystalline solid that is more water-soluble than its free base form. This property is often exploited in the purification and handling of amines. nih.gov
The equilibrium in an aqueous solution can be represented as: C10H15N (aq) + H3O+ (aq) ⇌ C10H15NH+ (aq) + H2O (l)
Detailed Mechanistic Studies
Mechanistic investigations provide deeper insight into the reaction pathways and the role of catalysts and intermediates. For molecules like 1-(4-ethylphenyl)ethanamine, which can act as ligands in metal-catalyzed reactions, understanding these mechanisms is crucial for designing efficient synthetic methods.
In the context of catalysis, amines such as 1-(4-ethylphenyl)ethanamine can serve as ligands for transition metals. Mechanistic studies, particularly using Density Functional Theory (DFT) calculations, have shed light on complex hydrogen transfer processes. One such process is the ligand-to-ligand hydrogen transfer (LLHT) mechanism, which has been identified in reactions catalyzed by palladium(II) complexes. rsc.org
In these systems, the amine or a related substrate coordinates to the metal center. The catalytic cycle may involve a β-hydride elimination step, but instead of forming a stable metal-hydride intermediate, the hydrogen is transferred directly from one ligand (e.g., the substrate) to another ligand on the metal center. rsc.org Intrinsic reaction coordinate analysis has shown that both the metal and the ligand framework are actively involved in this C-H bond activation process. rsc.org
Further studies on the dehydrogenation of amines catalyzed by iron or ruthenium complexes also support stepwise hydrogen transfer mechanisms. acs.org These typically involve a rate-determining hydride transfer from the amine's α-carbon to the metal, forming a metal-hydride and an iminium ion intermediate. This is followed by a rapid proton transfer from the nitrogen atom to a basic ligand or another species to regenerate the catalyst and release the imine product. acs.org These detailed mechanistic insights are critical for the development of new catalysts for hydrogenation and dehydrogenation reactions. rsc.org
Insufficient Data for Comprehensive Article Generation
While general principles of these chemical transformations and the roles of similar chiral amines as ligands are well-documented, specific findings related to this compound—including reaction pathways, intermediates, transition state analyses, and catalyst performance data—are not available in the searched resources. The synthesis and crystal structure of a palladium complex with the closely related ligand, (S)-(−)-1-(4-methylphenyl)ethanamine, has been reported, confirming the potential for such compounds to act as ligands. However, this information does not extend to the specific catalytic applications and detailed mechanistic insights requested.
Without access to dedicated research focused on this compound in these contexts, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed reporting based on verifiable research findings. Therefore, the production of an article that strictly adheres to the provided outline with the necessary depth of information is not feasible at this time.
Iv. Applications in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
The chemical reactivity of 1-(4-Ethylphenyl)ethanamine (B116099) hydrochloride, centered around its primary amine functionality and the aromatic ring, allows it to serve as a foundational element in the construction of more intricate molecules. Organic chemists utilize this compound as a starting point for multi-step syntheses, leveraging the amine group for nucleophilic additions, substitutions, and the formation of amide bonds. The ethylphenyl moiety can also be further functionalized, providing pathways to diverse molecular frameworks. Its role as a precursor is crucial in building complex structures from simpler, commercially available materials. advancechemjournal.com
Building Block for Heterocyclic Compounds and Schiff Bases
The primary amine group in 1-(4-Ethylphenyl)ethanamine is readily condensed with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. advancechemjournal.com This reaction is a cornerstone of organic synthesis, as Schiff bases themselves are important intermediates. advancechemjournal.cominternationaljournalcorner.com They serve as precursors for the synthesis of a multitude of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. advancechemjournal.comuobaghdad.edu.iq For instance, the azomethine group (-C=N-) of the Schiff base can undergo cyclization reactions with appropriate reagents to form rings like thiazolidinones or oxazepines. uobaghdad.edu.iqachemblock.com
Table 1: Examples of Heterocyclic Systems Derived from Amine Precursors
| Precursor Type | Reactant | Resulting Heterocycle |
|---|---|---|
| Primary Amine | Aldehyde/Ketone | Schiff Base (Imine) |
| Schiff Base | Thioglycolic Acid | Thiazolidinone |
| Schiff Base | Anhydrides | Oxazepine |
This interactive table outlines common synthetic pathways where a primary amine like 1-(4-Ethylphenyl)ethanamine hydrochloride can be used as a building block.
Intermediate in the Production of Fine Chemicals
In the chemical industry, this compound functions as a key intermediate in the production of fine chemicals. achemblock.com Fine chemicals are pure, complex substances produced in limited volumes for specialized purposes, particularly in the pharmaceutical, agrochemical, and specialty materials sectors. researchgate.net The use of this specific amine as an intermediate allows for the precise introduction of the 1-(4-ethylphenyl)ethyl fragment into a target molecule, a common requirement in the synthesis of high-value chemical products. achemblock.comgoogle.com
Chiral Building Block for Pharmaceutical Intermediates and Analogs
The most significant application of 1-(4-Ethylphenyl)ethanamine, particularly its enantiomerically pure forms (R or S isomers), is as a chiral building block in pharmaceutical research and development. achemblock.comenamine.net The biological activity of many drugs is dependent on their specific three-dimensional arrangement, as biological targets like enzymes and receptors are themselves chiral. enamine.net Using an optically pure building block like (R)- or (S)-1-(4-Ethylphenyl)ethanamine ensures that the final pharmaceutical product is also enantiomerically pure, which is often a strict regulatory requirement to maximize therapeutic efficacy and minimize potential side effects. enamine.netnih.gov
The amine functional group is a critical component of numerous drug molecules, often playing a key role in the drug-receptor binding. mdpi.com this compound serves as a scaffold to build more complex amine-containing structures. achemblock.comenamine.netbldpharm.com For example, it can be used to synthesize novel 1,3-thiazole-2-amine scaffolds, which have been investigated for their potential as antileishmanial agents. nih.gov The synthesis involves reacting the amine with appropriate reagents to construct the thiazole (B1198619) ring, embedding the chiral 1-(4-ethylphenyl)ethyl moiety into the final structure. nih.gov This approach allows for the systematic modification of the scaffold to optimize its pharmacological properties.
Substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) are a class of N-heterocyclic compounds that form the core of many alkaloids and synthetic pharmaceuticals with a wide range of biological activities. researchgate.net As a phenylethylamine derivative, 1-(4-Ethylphenyl)ethanamine is a suitable precursor for the synthesis of 1-methyl-substituted THIQ analogs. A common synthetic strategy is the Bischler-Napieralski reaction, which involves the acylation of the amine followed by acid-catalyzed cyclodehydration to form a dihydroisoquinoline intermediate. rsc.org This intermediate is then reduced, typically with sodium borohydride, to yield the final tetrahydroisoquinoline analog. rsc.org This derivatization transforms the linear amine building block into a rigid, chiral heterocyclic scaffold.
Table 2: General Synthesis of Tetrahydroisoquinolines
| Step | Reaction | Description |
|---|---|---|
| 1 | Acylation | The primary amine is reacted with an acyl chloride or anhydride (B1165640) to form an amide. |
| 2 | Cyclodehydration | The amide undergoes intramolecular cyclization in the presence of a dehydrating agent (e.g., POCl₃) to form a dihydroisoquinoline. |
This interactive table summarizes the key steps in the Bischler-Napieralski synthesis of THIQs from a phenylethylamine precursor.
The utility of this compound extends to its incorporation into advanced and complex molecular architectures. advancechemjournal.com As a chiral building block, it provides a point of stereochemical control, enabling chemists to construct large molecules with precisely defined three-dimensional shapes. This is fundamental in modern drug design, where the goal is to create molecules that fit perfectly into the binding site of a specific biological target. Its defined stereochemistry and reactive handles allow it to be integrated into supramolecular assemblies, complex natural product synthesis, and the development of novel materials.
Utilization in Polymer Synthesis and Modification
The unique structural attributes of this compound, particularly its chirality and reactive primary amine group, position it as a valuable building block in the realm of polymer chemistry. Its application extends to the synthesis of chiral polymers and the creation of specialized polymeric materials with predetermined recognition capabilities.
Chiral polymers are of significant interest due to their applications in enantioselective separations, asymmetric catalysis, and as chiral stationary phases in chromatography. The incorporation of a chiral entity like 1-(4-ethylphenyl)ethanamine can impart chirality to a polymer backbone. This can be achieved either by using it as a monomer in a polymerization reaction or as a chiral auxiliary that directs the stereochemistry of the polymerization process.
While direct polymerization of this compound is not extensively documented, analogous chiral amines have been successfully employed in the synthesis of optically active polymers. For instance, research has shown the preparation of new optically active polyamines through the polycondensation of chiral amines with compounds like p-xylylene dibromide. researchgate.net This suggests a potential pathway for integrating 1-(4-ethylphenyl)ethanamine into polymer chains, thereby creating polymers with chiral recognition sites. The resulting polymers could exhibit unique chiroptical properties and find use in specialized applications where chiral discrimination is crucial.
Table 1: Potential Polymerization Reactions Involving Chiral Amines
| Polymerization Type | Reactant 1 | Reactant 2 | Potential Polymer Structure |
|---|---|---|---|
| Polycondensation | 1-(4-Ethylphenyl)ethanamine | Dicarboxylic acid or diacyl chloride | Polyamide with chiral side chains |
| Polyaddition | 1-(4-Ethylphenyl)ethanamine | Diisocyanate | Polyurea with chiral centers |
Application in Molecularly Imprinted Polymers (MIPs)
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The synthesis of MIPs often involves the use of a "template" molecule, around which functional monomers are polymerized. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the target molecule.
N-(2-Arylethyl)-2-methylprop-2-enamides, compounds structurally related to 1-(4-ethylphenyl)ethanamine, have been utilized as functionalized templates for the fabrication of MIPs. mdpi.com In this approach, the template molecule is covalently bound to a polymerizable unit, ensuring its incorporation into the polymer matrix. mdpi.com After polymerization, the template is chemically cleaved, creating highly specific binding sites. mdpi.com Given its structure, 1-(4-ethylphenyl)ethanamine could potentially serve as a template molecule for the creation of MIPs designed for the selective recognition of similar aromatic amines or other chiral compounds.
Table 2: Research Findings on a Related Molecularly Imprinted Polymer System
| Template Molecule | Cross-linker | Key Finding | Reference |
|---|
Reagent in Biochemical Assay Development
The chiral nature and chemical reactivity of this compound make it a pertinent compound in the development of biochemical assays, particularly those focused on chiral recognition and quantification.
The ability to distinguish between enantiomers is critical in pharmaceutical and biological research. Chiral molecules like 1-(4-ethylphenyl)ethanamine can be used as resolving agents to separate racemic mixtures of acidic compounds. The principle relies on the formation of diastereomeric salts with different physical properties, allowing for their separation. While the primary application of chiral amines is in synthesis, this resolving capability is foundational to developing assays that can quantify the enantiomeric excess of a sample.
Recent advancements in high-throughput screening have led to the development of novel assays for determining the concentration and enantiomeric excess of chiral amines. One such method is the fluorescent indicator displacement assay. nih.gov In this system, a non-fluorescent complex is formed between an indicator and a receptor. When a chiral amine is introduced, it displaces the fluorescent indicator, resulting in a measurable increase in fluorescence that correlates with the amine's concentration. nih.gov
Following concentration determination, the enantiomeric excess can be found by incorporating the amine into a chiral environment that exhibits a response to circular dichroism (CD). For example, the formation of a CD-active Fe(II) complex with the chiral amine allows for the determination of the enantiomeric ratio. nih.gov As an α-chiral amine, 1-(4-ethylphenyl)ethanamine is a suitable candidate for analysis using such assay platforms.
Table 3: Principles of a Fluorescence-Based Assay for Chiral Amines
| Assay Step | Principle | Measured Parameter |
|---|---|---|
| Concentration Determination | Displacement of a fluorescent indicator from a non-fluorescent complex by the chiral amine. | Fluorescence Intensity |
V. Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-(4-Ethylphenyl)ethanamine (B116099) hydrochloride is crucial for understanding its three-dimensional structure and the spatial arrangement of its atoms. The presence of a chiral center and rotatable bonds—specifically the C-C bond between the ethyl group and the phenyl ring, the C-C bond between the phenyl ring and the ethanamine moiety, and the C-N bond of the amine group—gives rise to various possible conformations.
Studies on related phenethylamines have shown that non-covalent interactions, such as intramolecular hydrogen bonds and dispersion forces, play a significant role in stabilizing certain conformations. researchgate.net In the case of 1-(4-Ethylphenyl)ethanamine hydrochloride, the protonated amine group can interact with the π-system of the phenyl ring, influencing the conformational preference.
Table 1: Predicted Torsional Angles and Relative Energies of Stable Conformers of 1-(4-Ethylphenyl)ethanamine (Note: This table is a representation of expected data from computational analysis and is for illustrative purposes.)
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Gauche 1 | ~60 | 0.00 |
| Gauche 2 | ~-60 | 0.00 |
| Anti | ~180 | ~1.5 |
Quantum Chemical Calculations for Reaction Energetics and Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. arxiv.org For reactions involving this compound, such as its synthesis or its use as a chiral resolving agent, these calculations can provide valuable information about reaction energetics (enthalpy and Gibbs free energy changes) and help to identify the most favorable reaction pathways.
For instance, in the synthesis of chiral amines via asymmetric hydrogenation of imines, DFT calculations can be used to model the catalytic cycle. nih.govacs.org These models can help to understand how the catalyst and substrate interact, and why a particular stereoisomer is formed preferentially. The calculations can also predict the activation energies for different steps in the reaction, which are related to the reaction rate.
Simulation of Reaction Intermediates and Transition States
The simulation of short-lived species such as reaction intermediates and transition states is a key application of computational chemistry. acs.org These species are often difficult or impossible to observe experimentally, yet they are critical to understanding the mechanism of a reaction.
For reactions involving 1-(4-Ethylphenyl)ethanamine, computational methods can be used to determine the geometry and electronic structure of intermediates and transition states. This information can reveal important details about bonding changes and charge distribution during the reaction. For example, in an asymmetric synthesis, the transition state leading to the major product will have a lower energy than the transition state leading to the minor product. By analyzing the structures of these transition states, chemists can understand the origins of stereoselectivity. acs.org
Prediction and Rationalization of Stereoselectivity in Asymmetric Transformations
1-(4-Ethylphenyl)ethanamine is a chiral molecule, and its enantiomers can exhibit different biological activities and be used as chiral building blocks in asymmetric synthesis. Computational chemistry plays a vital role in predicting and rationalizing the stereoselectivity of reactions that produce or use such chiral molecules.
By modeling the transition states of a stereoselective reaction, it is possible to calculate the energy difference between the pathways leading to the different stereoisomers. This energy difference can then be used to predict the enantiomeric or diastereomeric excess of the reaction. These predictions can guide the design of new catalysts and reaction conditions to improve the stereoselectivity of a transformation. Machine learning methods are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties of molecules, including NMR chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. researchgate.netsoton.ac.uk These predictions are valuable for several reasons. They can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and provide insights into the electronic structure and bonding of a molecule.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be compared with experimental data to validate the computed structure and to assign the peaks in the experimental spectrum. nih.gov Similarly, the calculation of vibrational frequencies can help to assign the bands in the IR spectrum to specific molecular vibrations.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative Phenethylamine (B48288) Derivative (Note: This table illustrates the typical agreement between predicted and experimental data and is not specific to this compound.)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2 - 7.4 | 7.1 - 7.3 |
| CH-NH₂ | ~4.1 | ~4.0 |
| CH₃ | ~1.5 | ~1.4 |
Vi. Analytical Research Methodologies in Characterization
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic techniques are fundamental in determining the molecular structure of 1-(4-Ethylphenyl)ethanamine (B116099) hydrochloride. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their connectivity, and their spatial arrangement. For 1-(4-Ethylphenyl)ethanamine hydrochloride, the spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl protons on the ethyl group and the ethanamine backbone, the methylene (B1212753) protons of the ethyl group, and the protons on the ammonium (B1175870) group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish the connectivity between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Signals are observed for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methine carbon, the methyl carbons, and the methylene carbon.
While specific spectral data for the hydrochloride salt is not widely published, data for related structures provides expected chemical shift ranges.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-(4-Ethylphenyl)ethanamine Moiety (Note: Shifts can vary based on solvent and salt form. The NH₃⁺ protons often appear as a broad singlet.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet | 4H |
| Methine (CH-NH₃⁺) | ~4.1 - 4.5 | Quartet | 1H |
| Methylene (CH₂) | ~2.6 - 2.8 | Quartet | 2H |
| Amine Methyl (CH₃-CH) | ~1.5 - 1.7 | Doublet | 3H |
| Ethyl Methyl (CH₃-CH₂) | ~1.2 - 1.4 | Triplet | 3H |
| Ammonium (NH₃⁺) | Variable (broad) | Singlet | 3H |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form significantly influences the spectrum, particularly in the region of the amine stretching vibrations.
Key expected absorption bands include:
N-H Stretching: The presence of the ammonium salt (R-NH₃⁺) results in a broad and strong absorption band in the range of 2800-3200 cm⁻¹. This is distinct from the sharper peaks seen for a free primary amine (R-NH₂).
Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Absorptions for the methyl and methylene groups are found in the 2850-2975 cm⁻¹ region.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
N-H Bending: Bending vibrations for the ammonium group appear around 1500-1600 cm⁻¹.
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed by techniques like Electrospray Ionization (ESI), the spectrum would typically show the molecular ion peak for the free base, [M+H]⁺. For 1-(4-Ethylphenyl)ethanamine, the free base has a molecular weight of 149.23 g/mol . The mass spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 150.2.
Common fragmentation patterns for this type of molecule involve the loss of the methyl group or cleavage of the bond between the ethylphenyl group and the ethanamine side chain, leading to characteristic fragment ions.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the chemical purity and the enantiomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for purity analysis. A reversed-phase HPLC (RP-HPLC) method is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water, acetonitrile, and an acid modifier like formic acid or phosphoric acid). pensoft.net A UV detector is typically used for detection, as the phenyl ring provides strong chromophoric activity. pensoft.netijrpc.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
For determining the enantiomeric excess (a measure of the stereochemical purity), a specialized chiral stationary phase (CSP) is required. These phases are designed to interact differently with the two enantiomers (R and S forms) of the molecule, resulting in their separation into two distinct peaks. Polysaccharide-based chiral columns are frequently effective for separating chiral amines.
Gas Chromatography (GC) GC can also be used for purity and enantiomeric analysis. For GC analysis, the hydrochloride salt is often converted back to the more volatile free base form. The analysis is typically performed on a capillary column. For enantiomeric separation, a chiral GC column is necessary. The determination of enantiomeric excess is crucial in pharmaceutical contexts where one enantiomer may have desired activity while the other is inactive or has undesirable effects.
Interactive Data Table: Typical Chromatographic Method Parameters
| Parameter | HPLC (Purity) | HPLC (Chiral) | GC (Chiral) |
| Column | Reversed-Phase C18 | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Capillary Column |
| Mobile Phase/Carrier Gas | Acetonitrile/Water + Acid | Heptane/Isopropanol + Amine modifier | Helium or Hydrogen |
| Detection | UV-Vis (e.g., 220 nm) | UV-Vis (e.g., 220 nm) | Flame Ionization Detector (FID) |
| Purpose | Quantify impurities | Determine enantiomeric ratio | Determine enantiomeric ratio |
X-ray Diffraction for Solid-State Structure and Hydrogen Bonding Analysis
Studies on similar phenethylamine (B48288) hydrochlorides have shown that the crystal structure is heavily stabilized by intermolecular hydrogen bonds. researchgate.net In the case of this compound, the protons of the ammonium group (-NH₃⁺) would act as hydrogen bond donors, forming strong N-H···Cl hydrogen bonds with the surrounding chloride anions. researchgate.net The chloride anion, in turn, can accept multiple hydrogen bonds from neighboring cations, creating a complex three-dimensional network that defines the crystal lattice. researchgate.net
Furthermore, X-ray diffraction can reveal other non-covalent interactions that contribute to the stability of the crystal packing, such as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net The analysis provides critical data on the solid-state conformation, which may be preferred in the crystalline form. researchgate.net This information is invaluable for understanding the physical properties of the compound, such as its melting point, solubility, and stability.
Vii. Future Research Directions
Development of Novel, Sustainable Enantioselective Synthetic Routes
The synthesis of enantiopure chiral amines remains a critical challenge in organic chemistry. nih.gov Future research will increasingly focus on developing greener, more efficient, and highly selective methods to produce single-enantiomer 1-(4-Ethylphenyl)ethanamine (B116099).
Biocatalysis: A major thrust is the use of engineered enzymes to achieve high enantioselectivity under mild, aqueous conditions, moving away from traditional methods that often use heavy metals and harsh reagents. nih.gov Key enzyme classes for future development include:
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to amines and are prime candidates for producing chiral amines. Future work will involve protein engineering to enhance their substrate scope, stability, and selectivity for precursors of 1-(4-Ethylphenyl)ethanamine. researchgate.netmdpi.com
Transaminases (TAs): ω-Transaminases can synthesize chiral amines from ketones, offering a direct route from 4-ethylacetophenone. nih.gov Research will focus on overcoming challenges like unfavorable reaction equilibria and improving enzyme stability for industrial-scale applications. nih.gov
Amine Dehydrogenases (AmDHs): AmDHs facilitate the reductive amination of ketones using ammonia (B1221849). researchgate.net Engineering these enzymes to accept a broader range of substrates, including substituted acetophenones, is a promising avenue. nih.gov
Transition Metal Catalysis: Asymmetric hydrogenation of imines using transition metal complexes is a powerful and direct method for synthesizing α-chiral amines. nih.gov Future efforts will be directed towards designing novel, highly efficient chiral ligands and catalysts that can operate at lower catalyst loadings and under more sustainable conditions. nih.gov The goal is to develop processes that rival the multiton-scale production of other industrial chiral amines. nih.gov
| Synthetic Strategy | Key Research Focus | Potential Advantages |
| Biocatalysis (IREDs, TAs, AmDHs) | Protein engineering, directed evolution, computational redesign. nih.gov | High enantioselectivity (>99% ee), mild reaction conditions, reduced environmental impact. nih.govrsc.org |
| Asymmetric Hydrogenation | Design of novel chiral phosphine (B1218219) ligands and metal complexes (Rh, Ir, Ru). nih.gov | High efficiency, applicability to large-scale synthesis. nih.gov |
| Reductive Amination | Development of new catalysts (e.g., bifunctional Ir/SiO2-SO3H) for direct amination. mdpi.com | Use of readily available starting materials, potential for one-pot reactions. wikipedia.org |
Exploration of New Catalytic Applications and Catalyst Systems
Beyond its role as a synthetic intermediate, 1-(4-Ethylphenyl)ethanamine and its derivatives have significant potential as components of novel catalytic systems.
Chiral Ligands: The amine can be derivatized to create a new family of chiral ligands for asymmetric catalysis. Research will explore the synthesis of bidentate and polydentate ligands incorporating the 1-(4-ethylphenyl)ethyl moiety for use in reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond formation.
Organocatalysis: Chiral primary amines can act as organocatalysts, for example, in asymmetric Michael additions and aldol (B89426) reactions. Future studies could investigate the utility of 1-(4-Ethylphenyl)ethanamine and its derivatives in promoting these transformations with high stereocontrol.
Heterogeneous Catalysis: Immobilizing derivatives of the amine onto solid supports (e.g., silica, polymers, magnetic nanoparticles) can lead to new, recyclable heterogeneous catalysts. nih.govscielo.org.za Research in this area aims to combine the selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse, which is crucial for green and industrial chemistry. researchgate.net
Advanced Mechanistic Elucidation Using In Situ and Time-Resolved Techniques
A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. Future research will leverage advanced analytical techniques to probe the synthesis of 1-(4-Ethylphenyl)ethanamine in real-time.
In Situ Spectroscopy: Techniques like ReactIR (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. mt.com Applying these methods can reveal transient intermediates and provide detailed kinetic data for reactions such as catalytic imine reduction. mt.com
Time-Resolved Spectroscopy: For highly rapid catalytic cycles, time-resolved techniques are invaluable. Pump-probe spectroscopy, including time-resolved infrared (TR-IR) and time-resolved X-ray absorption spectroscopy (TR-XAS), can capture the dynamics of catalytic processes on timescales from picoseconds to milliseconds. acs.org This would allow researchers to directly observe the behavior of the catalyst and short-lived intermediates during the asymmetric synthesis of the target amine, providing unprecedented mechanistic insight. esrf.frchemistryworld.com
| Technique | Information Gained | Application to Synthesis |
| ReactIR (In Situ FTIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Optimizing reaction conditions (temperature, pressure, addition rates) for imine formation and reduction. |
| Time-Resolved XAS | Changes in the oxidation state and coordination environment of a metal catalyst. | Elucidating the catalytic cycle in transition metal-catalyzed asymmetric hydrogenation. |
| Stopped-Flow UV-Vis | Kinetic data on the formation and decay of chromophoric intermediates. esrf.fr | Studying the initial steps of catalyst activation and substrate binding. |
Computational Design and Optimization of Synthesis and Reaction Pathways
Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical synthesis. rsc.org Future research will harness this power to design and optimize synthetic pathways to 1-(4-Ethylphenyl)ethanamine hydrochloride from the ground up.
Enzyme Redesign: Computational tools like molecular docking and machine learning are revolutionizing enzyme engineering. nih.gov Future projects will use these methods to predict mutations in enzymes like IREDs or TAs that could enhance their activity and selectivity towards the specific ketone precursor of 1-(4-Ethylphenyl)ethanamine. rsc.org This computational approach can significantly reduce the experimental effort required in traditional directed evolution. nih.gov
Catalyst Design: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways in metal-catalyzed reactions. acs.org This allows for the rational, in silico design of new chiral ligands and catalysts with improved performance for asymmetric hydrogenation or reductive amination.
Reaction Pathway Optimization: Process modeling and simulation can be used to evaluate the economic and environmental feasibility of different synthetic routes. cetjournal.it By integrating kinetic data obtained from mechanistic studies, computational frameworks can identify the optimal reaction pathway, considering factors like catalyst cost, energy consumption, and downstream processing requirements. cetjournal.it
Expanding the Scope of Derivatization for New Chemical Entities
The structure of 1-(4-Ethylphenyl)ethanamine provides a versatile scaffold for the creation of new chemical entities with novel properties and applications.
Pharmaceutical Analogs: The amine can serve as a starting point for generating libraries of new compounds for drug discovery. Modifications to the ethylphenyl group or the amine functionality can lead to new molecules with potential biological activity. Research in this area involves multi-step synthesis to build more complex structures, such as substituted heterocycles, which are common motifs in pharmaceuticals. nih.gov
Functional Materials: Derivatization can also lead to new functional materials. For example, incorporating the chiral amine into polymer backbones could create chiral stationary phases for chromatography. Similarly, derivatives could be explored as components in liquid crystals or other advanced materials where molecular chirality influences macroscopic properties.
Agrochemicals: Chiral amines are important in the agrochemical industry. Future work could focus on synthesizing derivatives of 1-(4-Ethylphenyl)ethanamine and screening them for potential herbicidal, fungicidal, or insecticidal activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Ethylphenyl)ethanamine hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves reductive amination of 4-ethylacetophenone. First, reduce the ketone to the alcohol using NaBH₄, then perform reductive amination with NH₃ or ammonium acetate and NaBH₃CN. Chiral resolution (e.g., via crystallization with chiral acids) is required if enantiomers are present. Purity (>98%) is achieved via recrystallization in ethanol/water mixtures, followed by HPLC analysis with C18 columns and UV detection at 254 nm .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Analysis : Use ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm the ethylphenyl group (δ 1.2–1.4 ppm for CH₃CH₂) and amine proton (δ 2.8–3.2 ppm). FT-IR identifies N-H stretches (~3300 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹).
- Physicochemical Properties : Determine solubility in polar solvents (e.g., water, methanol) via gravimetric analysis. Assess hygroscopicity by exposing the compound to controlled humidity (40–80% RH) and measuring mass changes .
Q. What stability studies are critical for long-term storage of this hydrochloride salt?
- Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC for byproducts like 4-ethylphenylethanol (reduction artifact) or free amine (de-salt formation). Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
Advanced Research Questions
Q. How does the ethyl substituent on the phenyl ring influence receptor binding compared to methylthio or halogenated analogs?
- Methodology : Perform competitive radioligand binding assays (e.g., using ³H-serotonin or ³H-dopamine) on transfected HEK293 cells expressing human 5-HT₂A or D₂ receptors. Compare IC₅₀ values with analogs (e.g., 1-(4-(Methylthio)phenyl)ethanamine hydrochloride). Molecular docking (AutoDock Vina) can model steric/electronic effects of the ethyl group on binding pocket interactions .
Q. How can contradictory results in neuropharmacological studies (e.g., stimulant vs. sedative effects) be resolved?
- Methodology :
- Dose-Response Analysis : Test across a broad concentration range (1 nM–100 µM) in in vivo models (e.g., rodent locomotor activity assays).
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., N-oxidized derivatives) that may exhibit opposing effects.
- Receptor Profiling : Expand screening to orphan GPCRs (e.g., TAAR1) using β-arrestin recruitment assays .
Q. What strategies are effective for enantiomeric resolution of racemic 1-(4-Ethylphenyl)ethanamine?
- Methodology : Employ chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase) or kinetic resolution using enantioselective enzymes (e.g., Candida antarctica lipase B). Alternatively, synthesize via asymmetric catalysis (e.g., Ru-BINAP complexes) to directly obtain the desired (R)- or (S)-enantiomer .
Q. How do salt forms (e.g., hydrochloride vs. sulfate) affect bioavailability in preclinical models?
- Methodology : Compare pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) in Sprague-Dawley rats after oral administration. Use plasma protein binding assays (ultrafiltration) and logP measurements (shake-flask method) to correlate salt solubility with absorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported MAO-B inhibition potency across studies?
- Methodology :
- Assay Validation : Ensure consistent enzyme sources (recombinant human vs. rat liver MAO-B) and substrate concentrations (kynuramine vs. benzylamine).
- Control Compounds : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) to benchmark activity.
- Statistical Rigor : Apply ANOVA with post-hoc tests to assess inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
